

A Technical Guide to 3-Amino-1-butene: Synonyms, Properties, and Synthetic Methodologies

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Compound of Interest

Compound Name: *But-3-EN-2-amine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-butene, a versatile primary allylic amine, serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, featuring both a primary amine and a terminal alkene, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including nitrogen-containing heterocycles and chiral compounds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in the fields of chemical research and drug development.

Synonyms and Alternative Names

The nomenclature of 3-amino-1-butene can vary depending on the context and the specific isomer being referenced. A clear understanding of these alternative names is crucial for effective literature searching and chemical sourcing.

Name Type	Name
Common Name	3-Amino-1-butene
IUPAC Name	but-3-en-2-amine
Alternative Names	1-Methylallylamine
1-Vinylethylamine	
3-Aminobut-1-ene	
2-Amino-3-butene	
CAS Number	34375-90-1

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of 3-amino-1-butene is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes key quantitative data for this compound.[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₄ H ₉ N
Molecular Weight	71.12 g/mol
Boiling Point	63 °C (Predicted)
Density	0.76 g/cm ³ (Predicted)
pKa	9.8 (Predicted)
LogP	0.4 (Predicted)
Solubility	Soluble in water and many organic solvents.[3] [4]
¹ H NMR (Predicted)	δ 0.9-1.1 (d, 3H), 1.5-1.7 (br s, 2H), 3.0-3.2 (m, 1H), 4.9-5.1 (m, 2H), 5.6-5.8 (m, 1H) ppm
¹³ C NMR (Predicted)	δ 23.0 (CH ₃), 50.0 (CH), 114.0 (CH ₂), 142.0 (CH) ppm
IR Spectroscopy (Predicted)	N-H stretch (~3300-3400 cm ⁻¹), C=C stretch (~1640 cm ⁻¹), N-H bend (~1600 cm ⁻¹)

Experimental Protocols: Synthesis of Allylic Amines

The synthesis of allylic amines, such as 3-amino-1-butene, is a cornerstone of modern organic chemistry. Numerous methods have been developed, often involving the reaction of an appropriate electrophile with an amine source. Below is a representative experimental protocol for the synthesis of a primary allylic amine, which can be adapted for the specific synthesis of 3-amino-1-butene. This protocol is based on the principles of nucleophilic substitution on an allylic substrate.

Objective: To synthesize a primary allylic amine from an allylic halide.

Materials:

- Allyl bromide (or a suitable precursor for 3-bromo-1-butene)

- Ammonia (aqueous solution, e.g., 28-30%)
- Diethyl ether (or other suitable organic solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (1 M)
- Sodium hydroxide (1 M)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

Procedure:

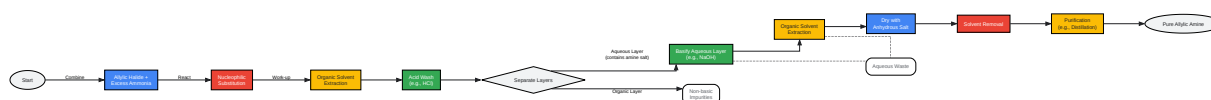
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant excess of aqueous ammonia. The large excess is crucial to minimize the formation of secondary and tertiary amine byproducts.
- **Addition of Allylic Halide:** While vigorously stirring the ammonia solution, slowly add the allylic halide (e.g., 3-bromo-1-butene) dropwise to the flask at room temperature. An exothermic reaction may be observed.
- **Reaction:** After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Extraction:** Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the

product. Separate the organic layer.

- **Acid-Base Extraction for Purification:** Wash the organic layer with 1 M hydrochloric acid. The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
- **Isolation of the Amine:** Separate the acidic aqueous layer and carefully basify it with 1 M sodium hydroxide until it is strongly alkaline. This will deprotonate the ammonium salt and regenerate the free amine.
- **Final Extraction and Drying:** Extract the regenerated amine from the aqueous layer with fresh diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude primary allylic amine.
- **Purification:** The crude product can be further purified by distillation if necessary.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of a primary allylic amine, as described in the experimental protocol.



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A generalized workflow for the synthesis of primary allylic amines.

Conclusion

3-Amino-1-butene and its related allylic amines are indispensable tools in the arsenal of the modern synthetic chemist. Their utility in the construction of complex, biologically active molecules underscores the importance of a thorough understanding of their properties and synthetic methodologies. This guide has provided a foundational overview to aid researchers and drug development professionals in the effective utilization of this versatile chemical building block.

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